2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
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Overview
Description
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₇N₃O₂. It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, a butyl group at the 5-position, and a methoxymethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds .
Scientific Research Applications
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The amino group at the 2-position and the methoxymethyl group at the 6-position play crucial roles in its binding affinity and specificity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of a butyl group.
2-Amino-5-ethyl-6-(methoxymethyl)pyrimidin-4-ol: Similar structure but with an ethyl group instead of a butyl group.
2-Amino-5-butyl-4-hydroxypyrimidine: Similar structure but lacking the methoxymethyl group.
Uniqueness
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of both the butyl and methoxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-butyl-4-(methoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-7-8(6-15-2)12-10(11)13-9(7)14/h3-6H2,1-2H3,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBAXQNZHKKRDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384572 |
Source
|
Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-37-8 |
Source
|
Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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